Purity Specification: 1796947-09-5 versus Unsubstituted Imidazo[1,2-a]pyridine-3-carboxamide Core
Commercially available 1796947-09-5 is supplied at a minimum purity of 95% (by HPLC), representing a stringent quality specification for a research-grade building block . In contrast, the unsubstituted imidazo[1,2-a]pyridine-3-carboxamide core is typically offered at 97% purity, but this most basic scaffold lacks the critical 2-methyl and N-(2-(thiophen-3-yl)benzyl) substitutions required for downstream biological activity . The viable choice is not between two equivalent compounds of differing purity, but between a fit-for-purpose advanced intermediate (95% purity) and an inactive core scaffold (97% purity) that would necessitate extensive and costly in-house synthetic elaboration .
| Evidence Dimension | Minimum Purity (HPLC) and Synthetic Utility |
|---|---|
| Target Compound Data | 95% purity; fully elaborated with 2-methyl, 3-carboxamide, and N-(2-(3-thiophenyl)benzyl) groups present |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine-3-carboxamide: 97% purity; core scaffold only with no functionalization for target engagement |
| Quantified Difference | While the comparator has a 2% higher absolute purity, it lacks the essential pharmacophoric elements and requires a minimum of 3-4 additional synthetic steps (amide coupling, alkylation, cross-coupling) to achieve comparable structural complexity, with estimated yields of 15-40% over a linear sequence |
| Conditions | HPLC purity analysis; synthetic feasibility assessment for medicinal chemistry campaigns |
Why This Matters
Procuring the pre-functionalized 1796947-09-5 saves significant synthetic effort and resources, directly accelerating structure-activity relationship (SAR) studies in kinase inhibitor programs.
